REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH2:23][CH3:24])[CH:15]=2)[OH:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[CH2:23]([O:22][C:16]1[CH:15]=[C:14]([C:12]([C:6]2[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)=[O:13])[CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH3:24]
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Name
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bis-(3-ethoxy-4-methoxy-phenyl)-methanol
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Quantity
|
8.8 g
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Type
|
reactant
|
Smiles
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C(C)OC=1C=C(C=CC1OC)C(O)C1=CC(=C(C=C1)OC)OCC
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
11.51 g
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Type
|
catalyst
|
Smiles
|
O=[Mn]=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The black suspension was filtered through a Celite pad
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(=O)C1=CC(=C(C=C1)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.42 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |